molecular formula C11H12N2O B13780969 2-Indolinone, 3-(propylimino)- CAS No. 26000-55-5

2-Indolinone, 3-(propylimino)-

Cat. No.: B13780969
CAS No.: 26000-55-5
M. Wt: 188.23 g/mol
InChI Key: YRWRUTNAZBMBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(propylamino)indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of 3-(propylamino)indol-2-one consists of an indole core with a propylamino group attached at the third position and a ketone group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(propylamino)indol-2-one can be achieved through various methods. One common approach involves the reaction of indole-2-one with propylamine under suitable conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as ethanol or methanol. The reaction conditions, including temperature and time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of 3-(propylamino)indol-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(propylamino)indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

3-(propylamino)indol-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(propylamino)indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(propylamino)indol-2-one is unique due to the presence of the propylamino group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacological properties compared to similar compounds .

Properties

CAS No.

26000-55-5

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-propylimino-1H-indol-2-one

InChI

InChI=1S/C11H12N2O/c1-2-7-12-10-8-5-3-4-6-9(8)13-11(10)14/h3-6H,2,7H2,1H3,(H,12,13,14)

InChI Key

YRWRUTNAZBMBMU-UHFFFAOYSA-N

Canonical SMILES

CCCN=C1C2=CC=CC=C2NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.